REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH2:11])[CH:5]=1.[Cl:13][C:14]1[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[C:15]=1[CH:16]=O.O.OOS([O-])=O.[K+]>CN(C=O)C.CCOC(C)=O>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][C:7]2[N:10]=[C:16]([C:15]3[C:14]([Cl:13])=[CH:21][CH:20]=[CH:19][C:18]=3[Cl:22])[NH:11][C:6]=2[CH:5]=1)=[O:12] |f:3.4|
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
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COC(C1=CC(=C(C=C1)N)N)=O
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Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=O)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
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OOS(=O)[O-].[K+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at RT for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
then was dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(N=C(N2)C2=C(C=CC=C2Cl)Cl)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |